N-Ethyl-3-(phenethyloxy)aniline
Overview
Description
Scientific Research Applications
Genotoxic Activities of Aniline and its Metabolites
Aniline derivatives, including N-Ethyl-3-(phenethyloxy)aniline, have been examined for their genotoxic potential to understand their relationship with carcinogenicity, particularly in the spleen of rats. Most validated studies did not indicate a significant potential of aniline to induce gene mutations, suggesting that the carcinogenic effects observed might be due to high-dose damage leading to chronic oxidative stress rather than a primary genotoxic basis (Bomhard & Herbold, 2005).
Ethylene Oxide Sterilization
Ethylene oxide (EO) sterilization, a process unrelated to the direct use of N-Ethyl-3-(phenethyloxy)aniline but relevant to chemical sterilization techniques, shows promise for medical devices. The application of EO reflects the potential for similar aniline derivatives in advancing sterilization processes, emphasizing the need for further exploration in this domain (Mendes, Brandão, & Silva, 2007).
Inhibition of Ethylene Perception
1-Methylcyclopropene (1-MCP), while not a direct derivative, demonstrates the importance of ethylene perception inhibitors in maintaining the quality of fruits and vegetables. The rapid adoption of 1-MCP in the apple industry and its potential for other products highlight the broader implications of research into chemicals that regulate ethylene's physiological effects (Watkins, 2006).
Chemical Fixation of CO2
Research into the chemical fixation of CO2 with aniline derivatives opens new avenues for synthesizing functionalized azole compounds. This method provides access to value-added chemicals from a renewable and environmentally friendly resource, indicating a significant area of application for aniline derivatives, including N-Ethyl-3-(phenethyloxy)aniline (Vessally et al., 2017).
properties
IUPAC Name |
N-ethyl-3-(2-phenylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-17-15-9-6-10-16(13-15)18-12-11-14-7-4-3-5-8-14/h3-10,13,17H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDIOHTGWTMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(phenethyloxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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